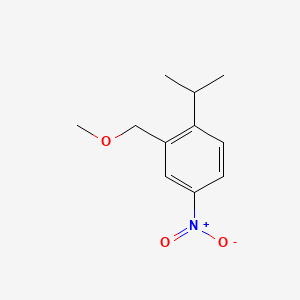
2-Isopropyl-5-nitrobenzyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-nitrobenzyl methyl ether is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzyl methyl ether, where the benzene ring is substituted with an isopropyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-nitrobenzyl methyl ether can be achieved through several methods. One common approach involves the nitration of 2-isopropylbenzyl methyl ether, followed by purification to obtain the desired product. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of ethers, including this compound, often utilizes the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-5-nitrobenzyl methyl ether can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage can be cleaved under acidic conditions to yield the corresponding alcohol and alkyl halide.
Nucleophilic Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as the formation of benzyl halides using halogenating agents
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Hydrochloric acid or hydrobromic acid.
Nucleophilic Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Reduction: 2-Isopropyl-5-aminobenzyl methyl ether.
Substitution: Benzyl alcohol and methyl halide.
Nucleophilic Substitution: Benzyl bromide or benzyl chloride.
Applications De Recherche Scientifique
2-Isopropyl-5-nitrobenzyl methyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5-nitrobenzyl methyl ether involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ether linkage can undergo cleavage under specific conditions. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl methyl ether: Lacks the isopropyl and nitro substituents.
2-Isopropylbenzyl methyl ether: Lacks the nitro group.
5-Nitrobenzyl methyl ether: Lacks the isopropyl group.
Uniqueness
2-Isopropyl-5-nitrobenzyl methyl ether is unique due to the presence of both the isopropyl and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
68368-42-3 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-(methoxymethyl)-4-nitro-1-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15NO3/c1-8(2)11-5-4-10(12(13)14)6-9(11)7-15-3/h4-6,8H,7H2,1-3H3 |
Clé InChI |
SLWIWWNAEFYJIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


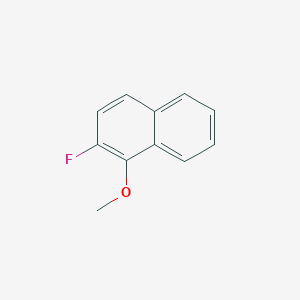
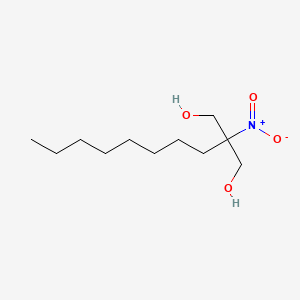

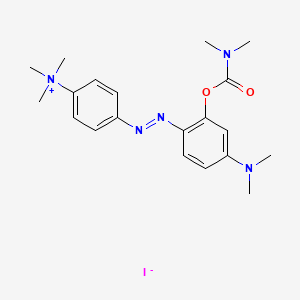
![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)
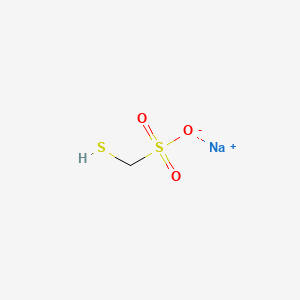
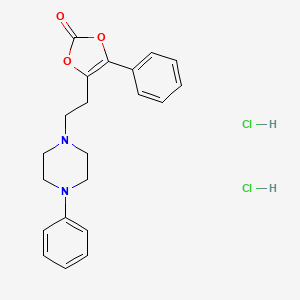

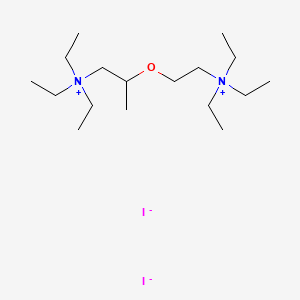
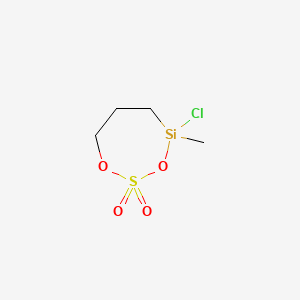
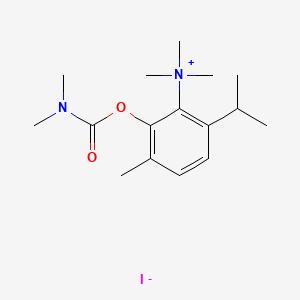

![hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B13774776.png)
![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)
